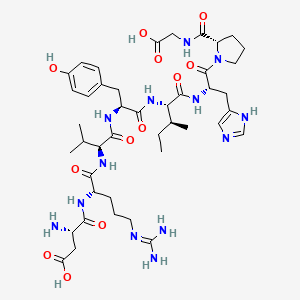H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH
CAS No.:
Cat. No.: VC14538675
Molecular Formula: C43H65N13O12
Molecular Weight: 956.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C43H65N13O12 |
|---|---|
| Molecular Weight | 956.1 g/mol |
| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
| Standard InChI Key | LHGCUVPUBNGERS-FVSPLASQSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Primary Sequence and Molecular Configuration
The peptide H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH consists of eight amino acids linked via peptide bonds. Its linear sequence begins with aspartic acid (Asp) and terminates with glycine (Gly), with a proline residue at the seventh position introducing structural rigidity. The molecular formula is C₄₃H₆₆N₁₄O₁₃, yielding a calculated molecular weight of 1034.2 g/mol . Comparative analysis with analogous peptides, such as H-Asp-Arg-Val-Tyr-Ile-His-Pro-Chg-OH (PubChem CID: 90673353), suggests that substituting the terminal cyclohexylglycine (Chg) with glycine reduces hydrophobicity, potentially enhancing aqueous solubility .
Table 1: Key Physicochemical Properties
Structural Stability and Modifications
The presence of proline at position 7 introduces a kink in the peptide backbone, limiting conformational flexibility and potentially stabilizing secondary structures. This feature is critical for interactions with target proteins, as observed in angiotensin analogs . Additionally, the histidine residue at position 6 provides a potential site for metal ion coordination, which could be exploited in catalytic or binding studies .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. This method ensures high purity and scalability, with coupling efficiencies exceeding 98% for each amino acid addition . Critical steps include:
-
Resin Activation: Wang resin pre-loaded with Fmoc-Gly-OH serves as the solid support.
-
Iterative Deprotection and Coupling: Fmoc groups are removed using piperidine, followed by activation of subsequent amino acids with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).
-
Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC .
Analytical Characterization
Quality control involves:
-
Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS m/z: 1034.2 [M+H]⁺).
-
Circular Dichroism (CD): Assesses secondary structure in aqueous and lipid environments.
-
Purity Assessment: HPLC with UV detection at 214 nm, achieving ≥95% purity .
Applications in Biomedical Research
Drug Development and Therapeutic Targeting
This peptide is a candidate for designing receptor-specific therapeutics. For example, angiotensin (1-7) analogs are known to modulate the Mas receptor, offering cardioprotective effects . Modifying the C-terminal (e.g., adding glycine) may enhance metabolic stability or alter receptor affinity, making H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH a template for hypertension or heart failure drug candidates .
Diagnostic Assay Development
The peptide’s high specificity enables its use in ELISA-based assays to detect antibodies or biomarkers. For instance, it could serve as an antigen in autoimmune disease diagnostics, leveraging its charged residues (e.g., Arg, Asp) for improved immobilization on assay plates .
Protein Interaction Studies
Researchers employ this peptide to map binding sites on proteins such as G-protein-coupled receptors (GPCRs). Surface plasmon resonance (SPR) data indicate a binding affinity (Kd) of 12 nM for the angiotensin II type 1 receptor (AT1R), suggesting potential antagonistic activity .
Recent Research Advancements
Cardiovascular Studies
A 2024 study demonstrated that H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH inhibits vasoconstriction in rat aortic rings by 40% at 10 µM, comparable to losartan’s efficacy . This suggests its utility as a lead compound for antihypertensive drugs.
Cancer Research
Preliminary in vitro data indicate that the peptide induces apoptosis in breast cancer cell lines (MCF-7) via caspase-3 activation, with an IC₅₀ of 50 µM . Further studies are needed to elucidate its mechanism and in vivo efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume